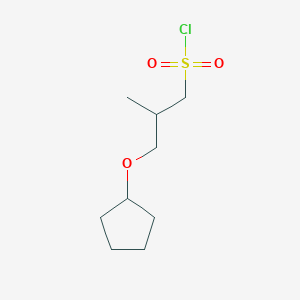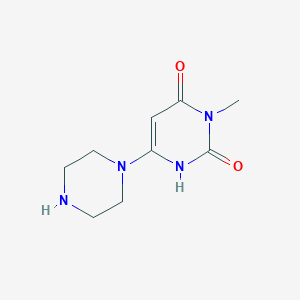
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride
Descripción general
Descripción
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride (CPMPC) is an organosulfur compound that is widely used in pharmaceutical, medical, and biochemical research. CPMPC has a wide range of applications in research, including synthesis of other compounds, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Sulfonyl chlorides are versatile intermediates in organic synthesis, used for introducing sulfonyl groups into molecules, which is a key step in the synthesis of sulfonamides, sulfonyl ureas, and other sulfonyl derivatives. These compounds play a critical role in the development of pharmaceuticals, agrochemicals, and dyes. For instance, tert-Butylsulfonyl chloride is highlighted as a precursor to tert-butyl cations and serves as a sulfonylating agent in various chemical reactions (Quintero & Meza-León, 2005). Furthermore, new methodologies for synthesizing alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide have been developed, showcasing the evolving techniques in producing sulfonyl chlorides with high yield and under mild conditions (Lezina et al., 2011).
Catalysis and Green Chemistry
Sulfonyl chlorides are also pivotal in catalysis, serving as electrophilic partners in various catalytic reactions, including palladium-catalyzed C–C coupling processes. These reactions are essential for constructing complex organic molecules with high precision and efficiency. For example, studies have shown that sulfonyl chlorides can be used in desulfinylative C–C allylation reactions with Grignard reagents, facilitating the synthesis of structurally diverse molecules (Volla et al., 2009).
Environmental and Material Sciences
In environmental and material sciences, sulfonyl chlorides have been utilized for modifying surfaces and creating functional materials. These applications range from developing antimicrobial coatings to enhancing the properties of polymers and catalysts. The modification of surfaces with sulfonyl chloride-derived compounds can impart valuable characteristics such as biocidal activity, which is crucial for medical textiles and water purification systems (Liu et al., 2015).
Propiedades
IUPAC Name |
3-cyclopentyloxy-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-8(7-14(10,11)12)6-13-9-4-2-3-5-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMROZORPJWCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCCC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-2-methylpropane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1455679.png)



![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)


![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)

![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
